[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

Catalog No.
S784932
CAS No.
570414-09-4
M.F
C26H50O7S
M. Wt
506.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R...

CAS Number

570414-09-4

Product Name

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

IUPAC Name

[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate

Molecular Formula

C26H50O7S

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3/t21-,22-,23-,24-/m1/s1

InChI Key

OZGGUACWWXGPES-MOUTVQLLSA-N

SMILES

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C

Synonyms

(2R,3R,4R,5R)-3-O-Methanesulfonyl-1,2:4,5-di-O-isopropylidene-3-nonadecanol;(αR,4R,5R)- α-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5-tetradecyl-1,3-dioxolane-4-methanol Methanesulfonate

Canonical SMILES

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)OS(=O)(=O)C
  • Organic synthesis

    The molecule contains a methanesulfonate group, which is a common leaving group used in organic synthesis. This suggests it could be a potential precursor for the synthesis of other complex molecules ().

  • Stereochemistry

    The molecule possesses multiple stereocenters indicated by the (2R,3R,4R,5R) designation. This defined chirality makes it potentially useful in studies exploring stereoselective reactions or as a chiral building block for the synthesis of other stereochemically pure molecules ().

  • Glycobiology

    The presence of the "Di-O-isopropylidene" group suggests a potential application in the field of glycobiology. This group is a protecting group commonly used for hydroxyl groups on carbohydrates. The molecule could be a derivative of a specific sugar molecule being studied ().

The compound [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate is a complex organic molecule featuring multiple functional groups. It consists of two dioxolane rings, which are five-membered cyclic ethers containing two oxygen atoms. The presence of the methanesulfonate group indicates a sulfonic acid derivative that can enhance the compound's solubility and reactivity. The stereochemistry is significant, as indicated by the (R) and (4R,5R) descriptors, which suggest specific spatial arrangements of the atoms that can influence the compound's chemical behavior and biological activity.

Typical of dioxolane derivatives and sulfonates:

  • Nucleophilic Substitution: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In aqueous environments, the sulfonate ester bond may undergo hydrolysis, leading to the formation of alcohols and sulfonic acids.
  • Oxidation: The dioxolane rings can be oxidized to form corresponding dicarbonyl compounds under appropriate conditions.

These reactions are essential for understanding how this compound might behave in biological systems and its potential applications in synthetic chemistry.

The biological activity of [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate may be influenced by its structural features. Compounds with dioxolane moieties have been reported to exhibit various biological activities:

  • Antimicrobial Properties: Dioxolanes have shown potential as antimicrobial agents due to their ability to disrupt cellular membranes.
  • Antioxidant Activity: The presence of specific functional groups may confer antioxidant properties, helping to neutralize free radicals in biological systems .
  • Enzyme Inhibition: The compound could potentially inhibit specific enzymes involved in metabolic pathways, although detailed studies would be required to confirm this.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dioxolane Rings: This can be achieved through the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of acid catalysts.
  • Methylation Reaction: The introduction of the methanesulfonate group can be performed via methylation of an alcohol using methanesulfonyl chloride.
  • Chiral Resolution: Given the stereochemical specifications (R configurations), chiral resolution techniques such as chromatography may be employed to obtain the desired enantiomers.

These methods highlight the complexity involved in synthesizing such a specialized compound.

The unique structure of [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate suggests several potential applications:

  • Pharmaceuticals: Its biological activity could make it a candidate for drug development targeting infections or oxidative stress-related diseases.
  • Agricultural Chemicals: If proven effective against pathogens or pests, it could serve as a novel pesticide or herbicide.
  • Chemical Intermediates: Its ability to participate in various

Interaction studies are crucial for understanding how this compound affects biological systems. Research methods may include:

  • In Vitro Assays: Evaluating its effects on cell lines to determine cytotoxicity and other biological responses.
  • Binding Studies: Investigating interactions with specific proteins or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Metabolic Profiling: Analyzing how this compound is metabolized within organisms to identify potential metabolites that may also exhibit biological activity.

Several compounds share structural similarities with [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate, including:

  • Doxorubicin: A well-known anthracycline antibiotic used in cancer treatment that features a complex ring structure and exhibits significant biological activity.
  • Fusidic Acid: A steroid antibiotic that has a similar mechanism of action against bacterial infections but differs structurally by lacking dioxolane rings.
  • Lactones (e.g., γ-butyrolactone): These cyclic esters share some reactivity characteristics but differ significantly in their ring structure and functional groups.

Uniqueness

The uniqueness of [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate lies in its dual dioxolane structure combined with a methanesulfonate group. This combination potentially enhances its solubility and reactivity compared to similar compounds while providing unique biological properties that warrant further investigation.

1,3-Dioxolanes are heterocyclic acetals with the chemical formula (CH₂)₂O₂CH₂, structurally related to tetrahydrofuran (THF) but with an oxygen atom replacing the methylene group at the 2-position. The development of 1,3-dioxolanes as synthetic intermediates traces back to early investigations of acetal chemistry in the early 20th century, when chemists first recognized their potential in protecting carbonyl functionalities.

The traditional synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction between aldehydes or ketones with ethylene glycol. This fundamental transformation became a cornerstone of protecting group strategies in multistep synthesis. By the mid-20th century, various acid catalysts were being employed for this reaction, including mineral acids, Lewis acids, and solid acid catalysts.

A significant advancement came with the introduction of solid heterogeneous catalysts like montmorillonite K10, which provided several advantages over traditional homogeneous acid catalysts, including easier separation, recyclability, and environmental benefits. This development aligned with the emerging principles of green chemistry in the late 20th and early 21st centuries.

As shown in Table 1, the evolution of catalytic systems for dioxolane formation has significantly improved reaction efficiency and selectivity over time.

Table 1: Evolution of Catalytic Systems for 1,3-Dioxolane Synthesis

Time PeriodCatalyst TypeAdvantagesLimitationsRepresentative Examples
Early 20th centuryMineral acids (H₂SO₄, HCl)Readily available, inexpensiveCorrosive, difficult separation, side reactionsAldehydes with ethylene glycol
Mid-20th centuryLewis acids (BF₃, AlCl₃)Greater selectivity, fewer side reactionsMoisture sensitive, often stoichiometricKetones with ethylene glycol
1980s-1990sp-Toluenesulfonic acidLess corrosive, better handlingOften requires Dean-Stark conditionsCarbonyl protection in natural product synthesis
1990s-2000sMontmorillonite K10Recyclable, environmentally friendly, high yieldsMay require longer reaction timesSalicylaldehyde with chiral diols
2000s-presentMetal triflates (Sc(OTf)₃)Highly efficient, catalytic amounts, water-tolerantMore expensive, specialized handlingRing-opening polymerization of 1,3-dioxolane

The application of 1,3-dioxolanes expanded considerably with the development of ring-opening polymerization techniques. In 2021, researchers reported the use of scandium triflate (Sc(OTf)₃) as a catalyst for the polymerization of 1,3-dioxolane to produce quasi-solid-state electrolytes with superior ionic conductivity—demonstrating the continued evolution and diverse applications of these compounds.

Significance in Asymmetric Synthetic Methodologies

The significance of 1,3-dioxolanes in asymmetric synthesis became apparent with the recognition that chiral dioxolanes could efficiently transfer stereochemical information during synthetic transformations. This property elevated dioxolanes from simple protecting groups to powerful chiral auxiliaries capable of directing stereoselectivity in complex molecule synthesis.

The development of asymmetric synthetic methodologies utilizing 1,3-dioxolanes has been particularly important in natural product synthesis and pharmaceutical development, where stereochemical control is often essential. The defined spatial arrangement of substituents in chiral dioxolanes provides a rigid framework that can effectively influence the stereochemical outcome of reactions at nearby centers.

Chiral 1,3-dioxolanes derived from enantiopure starting materials, such as those prepared from glycerol or tartaric acid derivatives, have proven particularly valuable in asymmetric synthesis. These compounds maintain their stereochemical integrity through various transformations, making them reliable vehicles for transferring chirality.

A significant advancement in this area was the development of efficient methods for synthesizing enantiomerically pure 1,3-dioxolanes with high enantioperic excess (>99% ee). These methods often employ chiral diols as starting materials, combined with optimized reaction conditions to ensure stereochemical purity.

For the specific compound [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate, the presence of multiple defined stereocenters makes it particularly valuable for asymmetric transformations where precise control over three-dimensional structure is required.

Evolution of Methanesulfonate Derivatives as Synthetic Intermediates

Methanesulfonate (mesylate) derivatives have evolved as crucial synthetic intermediates due to their exceptional properties as leaving groups in nucleophilic substitution reactions. The development of these compounds as synthetic tools parallels advancements in methods for activating hydroxyl groups for substitution reactions.

The methanesulfonate group in [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate serves as an excellent leaving group that can be displaced by various nucleophiles with inversion of configuration, making this compound particularly valuable for stereoselective transformations.

Early applications of methanesulfonates were primarily focused on simple alcohol activation. However, their utility expanded significantly with the recognition of their advantages over other leaving groups like tosylates and halides in certain contexts. Methanesulfonates typically offer greater reactivity than tosylates while providing better stability and solubility characteristics compared to halides.

The preparation of dioxolane-based methanesulfonates typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. This transformation converts the hydroxyl group into an excellent leaving group while maintaining the stereochemical integrity of nearby chiral centers.

A particularly significant development was the recognition that methanesulfonate derivatives of dioxolanes could be employed in the synthesis of complex natural products and pharmaceuticals. For example, in the synthesis of antifungal azole compounds, dioxolane methanesulfonates serve as key intermediates for introducing various functional groups with defined stereochemistry.

Table 2: Comparative Reactivity of Common Leaving Groups in Dioxolane Chemistry

Leaving GroupRelative ReactivityAdvantages in Dioxolane ChemistryLimitationsTypical Reaction Conditions
Methanesulfonate (Mesylate)HighGood balance of reactivity and stability, excellent for maintaining stereochemistryCan be moisture sensitiveMsCl, Et₃N, DCM, 0°C to RT
p-Toluenesulfonate (Tosylate)ModerateMore crystalline, easier to purifyLess reactive than mesylates, bulkierTsCl, pyridine, 0°C to RT
Halides (Br, I)Very highHighly reactive, commercially available reagentsMay undergo elimination, racemizationPBr₃ or I₂/PPh₃/imidazole
Trifluoromethanesulfonate (Triflate)Extremely highHighly reactive even with weak nucleophilesVery moisture sensitive, expensiveTf₂O, pyridine, -78°C to 0°C

The evolution of methanesulfonate chemistry has continued with the development of specialized reagents and methodologies for their preparation and use. For instance, the compound (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate represents an important building block in organic synthesis, while deuterated analogs have been developed for specialized applications in mechanistic studies and isotopic labeling.

Role of 1,3-Dioxolanes as Protecting Groups in Natural Product Synthesis

1,3-Dioxolanes have established themselves as indispensable protecting groups in natural product synthesis due to their stability under various reaction conditions and selective cleavage under mild acidic conditions. This utility has made them essential tools in the synthetic organic chemist's arsenal, particularly when navigating the complex functional group interplay present in natural product targets.

The application of 1,3-dioxolanes as protecting groups is exemplified in numerous total syntheses of complex natural products. For instance, in the synthesis of neosporol, a natural product that itself contains a 1,3-dioxolane moiety, dioxolane protection plays a dual role—both as a protecting strategy and as part of the target structure.

A key advantage of dioxolane protecting groups is their stability to basic conditions and nucleophilic reagents, allowing for selective manipulations of other functional groups in complex molecules. For example, in the synthesis of 4-hydroxymethylcyclohexanone, the ketone functionality can be protected as a dioxolane while the ester group is selectively reduced with lithium aluminum hydride.

The deprotection of dioxolanes can be achieved under mild acidic conditions, often with high selectivity. Recent advancements in deprotection methodologies include the use of NaBArF₄ in water, which allows for rapid deprotection under environmentally friendly conditions. For instance, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in just five minutes at 30°C using this reagent.

In the context of [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate, the 2,2-dimethyl-1,3-dioxolane units serve not only as protected forms of the corresponding diols but also as structural elements that contribute to the compound's three-dimensional architecture and reactivity.

Table 3: Applications of 1,3-Dioxolanes in Notable Natural Product Syntheses

Natural ProductRole of 1,3-DioxolaneSynthetic StrategyKey TransformationReference
NeosporolCore structural elementPrilezhaev reaction followed by ring expansionEpoxide to dioxolane conversion
SporolIntermediate in dioxane formationSimilar to neosporol but with ring expansionDioxolane to dioxane conversion
CholesterolProtecting groupProtection of carbonyl groups during side chain manipulationSelective functional group manipulation
GeraniolProtecting groupProtection during oxidation/reduction sequencesMaintained during various transformations
AcyclovirPrecursor in antiviral synthesisEssential raw materialIncorporation into pharmaceutical intermediate
TylophorinicinePotential intermediateProtection during alkaloid synthesisEnables regioselective transformations

The 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group has been particularly valuable in carbohydrate and nucleoside chemistry, where selective protection of vicinal diols is often required. The preparation of (R)-glycerol acetonide, a common building block in organic synthesis, illustrates the utility of dioxolane protection in creating versatile chiral starting materials.

Stereochemical Importance of Multiple Chiral Centers in Dioxolane Chemistry

The stereochemical complexity of [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate, with its multiple defined stereocenters, highlights the paramount importance of stereochemistry in dioxolane chemistry. The compound features chirality at the central carbon (R configuration) connecting the two dioxolane rings, as well as at the 4-position of the first dioxolane ring (4R) and at both the 4- and 5-positions (4R,5R) of the tetradecyl-substituted dioxolane ring.

The stereochemical relationship between substituents on dioxolane rings significantly influences their properties and reactivity. In 1,3-dioxolanes, the ring adopts an envelope conformation, with one carbon atom (typically C-4) positioned out of the plane formed by the other four atoms. This conformational preference creates distinct spatial environments that can be exploited in stereoselective transformations.

Studies on dioxolane-containing compounds have demonstrated the critical influence of stereochemistry on biological activity. For instance, research on itraconazole, which contains a dioxolane ring with two chiral centers, revealed that the cis diastereomers exhibited higher potency than the trans diastereomers, with the cis-4R diastereomer being slightly more potent than the cis-4S diastereomer. This finding highlights the subtle yet significant impact of stereochemical configuration on molecular recognition and biological function.

The preparation of stereochemically pure dioxolanes requires careful control of reaction conditions and often employs chiral starting materials. For the synthesis of cis versus trans diastereomers of dioxolanes, steric effects often dictate the outcome, typically favoring the cis configuration. The separation and purification of diastereomers can be achieved through crystallization techniques or chromatographic methods using chiral stationary phases.

In the synthesis of enantiomerically pure 1,3-dioxolanes, the starting chiral diols provide the initial stereochemical information, while the new chiral center created during ketalization must be controlled through careful optimization of reaction conditions. The successful separation and characterization of all eight possible stereoisomers of itraconazole, which contains three chiral centers, exemplifies the level of stereochemical control achievable in modern dioxolane chemistry.

Table 4: Stereochemical Influence on Properties and Reactivity of Dioxolane Derivatives

Stereochemical FeatureImpact on PropertiesEffect on ReactivityExamplesReference
cis vs. trans configurationAffects molecular shape and dipole momentInfluences approach of reagentscis-dioxolanes show higher biological activity in azole compounds
Absolute configuration at C-4 (R vs. S)Determines overall 3D structureDirects stereochemical outcome of nucleophilic substitution4R configuration slightly more potent in antifungal activity
Multiple stereocentersCreates distinct conformational preferencesEnables complex stereochemical inductionCompounds with three defined stereocenters show unique reactivity profiles
Dioxolane ring conformationAffects accessibility of functional groupsEnvelope conformation creates distinct reactive facesNucleophilic attack favored from less hindered face
Stereochemical purityCritical for consistent propertiesEssential for reproducible reactions>99% ee achievable with proper synthetic methods

For [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate, the defined stereochemistry at multiple centers creates a unique three-dimensional architecture that directs subsequent transformations with high stereoselectivity. The methanesulfonate group, positioned at a stereogenic center, undergoes substitution reactions with inversion of configuration, providing a reliable method for introducing various functionalities with defined stereochemistry.

The characterization of such stereochemically complex compounds typically involves a combination of techniques, including chiral HPLC, optical rotation measurements, and NMR spectroscopy with chiral shift reagents. Advanced techniques such as X-ray crystallography provide definitive confirmation of absolute configuration, while computational methods can predict conformational preferences and reactivity patterns.

XLogP3

7.5

Wikipedia

(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate

Dates

Last modified: 07-17-2023

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